molecular formula C16H21FN2O2 B2370217 3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide CAS No. 2380182-10-3

3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide

Cat. No.: B2370217
CAS No.: 2380182-10-3
M. Wt: 292.354
InChI Key: YUARBYFMKXZVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is an organic compound belonging to the class of phenylmorpholines It contains a morpholine ring and a benzene ring linked through a carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide typically involves the condensation of 3-fluorobenzoic acid with a morpholine derivative. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
  • 3-Fluoro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide

Uniqueness

3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is unique due to its specific structural features, such as the presence of a morpholine ring and a fluorine atom on the benzene ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c17-14-4-1-3-13(11-14)15(20)18-12-16(5-2-6-16)19-7-9-21-10-8-19/h1,3-4,11H,2,5-10,12H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUARBYFMKXZVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=CC(=CC=C2)F)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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